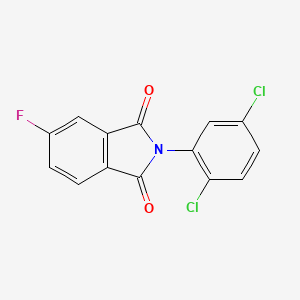
2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an isoindole-1,3-dione structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the initial formation of the isoindole-1,3-dione core, followed by the introduction of the 2,5-dichlorophenyl and fluorine substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindole derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dichlorophenyl)-5-fluoroisoindole-1,3-dione: shares similarities with other isoindole derivatives, such as:
Uniqueness
The presence of the fluorine atom in this compound distinguishes it from other similar compounds. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-7-1-4-11(16)12(5-7)18-13(19)9-3-2-8(17)6-10(9)14(18)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIKASEZAKFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
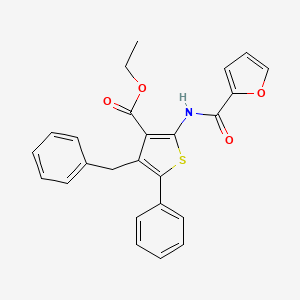
![diethyl {[(3,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5071930.png)
![2-methyl-6-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5071935.png)
![5-[4-(3-pyridinyloxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5071936.png)
![3-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071941.png)
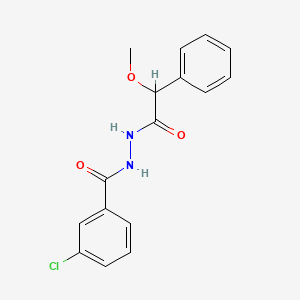
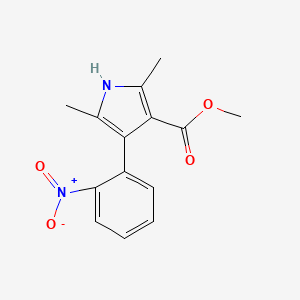
![Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5071986.png)
![(5Z)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5071998.png)
![N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5072002.png)
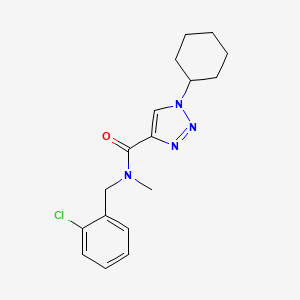
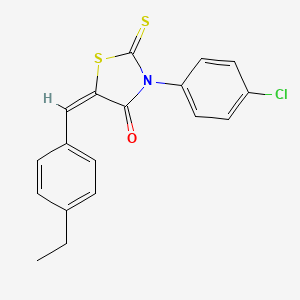
![N-[(E)-3-anilino-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5072023.png)
![3-[(2-adamantylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5072027.png)
